Duvoglustat hydrochloride
Overview
Description
Duvoglustat hydrochloride is an investigational pharmacological chaperone for the treatment of acid α-glucosidase (GAA) deficiency, which leads to Pompe disease, a lysosomal storage disorder characterized by the progressive accumulation of lysosomal glycogen primarily in heart and skeletal muscles. It has shown potential in increasing the systemic and tissue exposure of active acid α-glucosidase in Pompe patients when co-administered with alglucosidase α, the current standard of care enzyme replacement therapy (Kishnani et al., 2017).
Synthesis Analysis
The synthesis of related compounds like duloxetine hydrochloride provides insight into the complex processes involved in creating such therapeutic agents. The process involves multiple steps, including Mannich reaction, reduction, etherification, salt formation, and crystallization, reflecting the intricate chemistry behind the synthesis of similar hydrochloride salts (Song Dan-qing, 2005).
Molecular Structure Analysis
The structural and physicochemical characterization of compounds similar to Duvoglustat hydrochloride, such as dutasteride hydrochloride hydrate solvates, involves comprehensive spectroscopic analysis using techniques like FT-IR, DSC, and NMR. These studies help in understanding the molecular composition, crystal structure, and solvation effects, which are crucial for drug design and development (Górecki et al., 2017).
Chemical Reactions and Properties
Duvoglustat hydrochloride's chemical reactivity and properties can be inferred from studies on similar compounds. For instance, the reaction of duloxetine hydrochloride with polymer degradation products in dosage formulations highlights the chemical stability and interaction of hydrochloride salts with other substances, which is essential for ensuring the safety and efficacy of pharmaceuticals (Jansen et al., 1998).
Physical Properties Analysis
The physical properties of hydrochloride salts like Duvoglustat are significant for their pharmacokinetic profiles. The study of duloxetine hydrochloride, for example, explores polymorphism and solvate formation, which directly impact the drug's dissolution rate, absorption, and overall bioavailability (Marjo et al., 2011).
Chemical Properties Analysis
Investigating the chemical properties of Duvoglustat hydrochloride involves understanding its stability, reactivity, and interactions with biological molecules. The stability of hydrochloride salts in different environments, as seen with duloxetine hydrochloride under stress conditions, provides valuable insights into the handling, storage, and formulation of these drugs (Raman et al., 2010).
Scientific Research Applications
Duvoglustat hydrochloride is primarily researched for its potential in treating Pompe disease, a lysosomal storage disorder resulting from acid α-glucosidase deficiency. In a study by Kishnani et al. (2017), it was found to increase the systemic and tissue exposure of active acid α-glucosidase in patients with Pompe disease, especially when co-administered with Alglucosidase α (Kishnani et al., 2017).
Duloxetine hydrochloride, a related compound, has been studied for its effectiveness in treating mood spectrum disorders, panic disorder, borderline personality disorder, and as an add-on drug in schizophrenia (Muscatello et al., 2019).
Duloxetine hydrochloride's determination in the presence of its toxic impurity, 1-naphthol, is crucial for safety in treating depression and anxiety. This was highlighted in a chemometric study by Anwar et al. (2020) (Anwar et al., 2020).
Naguib et al. (2020) developed methods for routine quality control analysis of duloxetine hydrochloride in bulk and pharmaceutical formulations in the presence of its potential impurity, 1-Naphthol (Naguib et al., 2020).
A stability-indicating RP-HPLC method was developed by Chhalotiya et al. (2010) for duloxetine hydrochloride to separate it from its degradation products, which is useful for determining its stability (Chhalotiya et al., 2010).
Future Directions
Duvoglustat hydrochloride has shown promise in preclinical studies for the treatment of Pompe disease . It has been found to increase the specific activity, trafficking, and lysosomal stability of a mutant form of the enzyme acid alpha-glucosidase (GAA), leading to increased levels of mature GAA in lysosomes and promoting glycogen reduction . A Phase 2 clinical study has been initiated to investigate the effects of co-administered AT2220 on rhGAA in Pompe patients .
properties
IUPAC Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4+,5-,6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIHMALTJRDNQI-VFQQELCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1)CO)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1)CO)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017351 | |
Record name | 1,5-Dideoxy-1,5-imino-D-sorbitol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
AT2220 is designed to act as a pharmacological chaperone by selectively binding to the misfolded enzyme responsible for Pompe disease, Gaa. After binding to the enzyme, it is thought that AT2220 promotes the proper folding, processing, and trafficking of the enzyme from the endoplasmic reticulum to its final destination, the lysosome, the area of the cell where the enzyme does its work. Once it reaches the lysosome, the pharmacological chaperone is displaced, and the enzyme can perform its normal function, which is the breakdown of its natural substrate, glycogen. | |
Record name | AT2220 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05200 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Duvoglustat hydrochloride | |
CAS RN |
73285-50-4 | |
Record name | 1-Deoxynojirimycin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73285-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Duvoglustat hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073285504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Dideoxy-1,5-imino-D-sorbitol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, hydrochloride (1:1), (2R,3R,4R,5S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DUVOGLUSTAT HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RN23C42QR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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